Whole-Class Bronchosecretolytic Activity vs. Ambroxol: A Class-Level Inference with No Direct Analog Data
No direct biological data is available for this specific compound. However, the patent family to which it belongs (U.S. Patent 5,025,016) provides quantitative comparisons for the broader pyrimidine-thioalkyl pyridine class against the established mucolytic agent ambroxol. The patent explicitly states that the invented compounds show 'considerably improved' oral and parenteral effectiveness over ambroxol, a claim supported by in vivo data in the patent's examples, though not for this exact analog [1]. This information is a class-level inference and must not be interpreted as a direct measure of this compound's activity.
| Evidence Dimension | In vivo bronchosecretolytic efficacy |
|---|---|
| Target Compound Data | Not available for this specific compound |
| Comparator Or Baseline | Ambroxol (trans-4-(2-amino-3,5-dibromobenzyl)-aminocyclohexanol) |
| Quantified Difference | Patent claims the invented class is 'considerably improved' over the comparator, but no specific fold-change or IC50 value is provided for CAS 1256557-60-4. |
| Conditions | In vivo rodent models of mucus secretion (as described in the patent family) |
Why This Matters
This reveals the compound's latent potential within a validated therapeutic class but also highlights a critical evidence gap: its individual potency profile is entirely unknown, making it unsuitable for lead optimization without de novo screening.
- [1] Ahrens, K.H. et al. Pyrimidine-thioalkyl pyridine derivatives, medicaments containing these compounds, and method of treatment. U.S. Patent 5,025,016, issued June 18, 1991. View Source
